3-Chloroquinolin-4-OL

Description

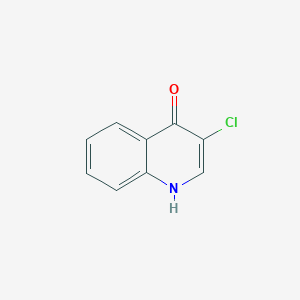

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-7-5-11-8-4-2-1-3-6(8)9(7)12/h1-5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWCHTTSPSUWRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-chloro-1H-quinolin-4-one structure and properties

An In-depth Technical Guide to 3-chloro-1H-quinolin-4-one: Structure, Properties, and Scientific Applications

Abstract

This technical guide provides a comprehensive scientific overview of 3-chloro-1H-quinolin-4-one, a halogenated heterocyclic compound of significant interest in medicinal chemistry and materials science. The quinolin-4-one core is a privileged scaffold found in numerous biologically active molecules, and substitution at the 3-position offers a key vector for modulating physicochemical properties and therapeutic efficacy.[1][2] This document details the molecule's fundamental structure, including its critical tautomeric equilibrium, and presents its key physicochemical and spectroscopic properties. Furthermore, it explores established synthetic methodologies, analyzes its chemical reactivity as a versatile synthetic intermediate, and discusses the biological significance of the broader quinolin-4-one class, with a focus on anticancer and antimicrobial applications.[3][4] This guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this important chemical entity.

Molecular Structure and Tautomerism

3-chloro-1H-quinolin-4-one is a bicyclic aromatic compound consisting of a benzene ring fused to a pyridin-4-one ring, with a chlorine atom substituted at the C3 position.[5] A critical feature of its structure is the existence of keto-enol tautomerism. The molecule can exist in equilibrium between the 1H-quinolin-4-one (amide or keto) form and the 4-hydroxyquinoline (enol) form.

Extensive spectroscopic and theoretical studies have shown that for quinolin-4-one and its derivatives, the keto tautomer is predominantly favored in both solid and solution states.[6][7][8] This preference is attributed to the greater thermodynamic stability of the amide resonance within the pyridinone ring. The presence of the N-H proton and the C=O carbonyl group in the keto form are defining characteristics for its reactivity and intermolecular interactions, such as hydrogen bonding.[9]

Physicochemical and Spectroscopic Properties

The properties of 3-chloro-1H-quinolin-4-one are summarized below. These values are critical for designing experimental conditions for synthesis, purification, and biological assays.

Table 1: Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | 3-chloro-1H-quinolin-4-one | - |

| Molecular Formula | C₉H₆ClNO | [10] |

| Molecular Weight | 179.60 g/mol | [10] |

| CAS Number | 60758-53-4 | - |

| Appearance | Expected to be an off-white to pale yellow solid | General observation |

| Topological Polar Surface Area | 41.6 Ų | [10] |

| Hydrogen Bond Donors | 1 | [10] |

| Hydrogen Bond Acceptors | 2 | [10] |

| XLogP3 | 1.8 | [10] |

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation. The expected data for 3-chloro-1H-quinolin-4-one are based on established principles and data from analogous structures.[11][12]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the aromatic protons. Protons on the carbocyclic ring (C5-C8) would appear in the aromatic region (~7.5-8.5 ppm). The proton at C2, adjacent to the nitrogen and the C3-chloro position, would likely be a singlet and significantly downfield due to the anisotropic effects of the carbonyl and the heterocyclic ring. The N-H proton would appear as a broad singlet at a very downfield chemical shift (>10 ppm), which is characteristic of amide protons involved in hydrogen bonding.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C4) is the most deshielded, appearing around 175-180 ppm.[7] The carbon bearing the chlorine (C3) would be found around 115-125 ppm. The remaining aromatic carbons would resonate in the typical 120-140 ppm range, with C8a and C4a (the bridgehead carbons) appearing further downfield.

-

IR (Infrared) Spectroscopy: Key vibrational frequencies would include a strong C=O stretch for the ketone group around 1630-1650 cm⁻¹. A broad N-H stretching band would be visible around 3200-3400 cm⁻¹. C-Cl stretching vibrations are typically observed in the 700-800 cm⁻¹ region.

-

MS (Mass Spectrometry): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 179. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be definitive confirmation of the compound's composition.[13]

Synthesis Methodologies

The synthesis of 3-substituted quinolin-4-ones can be achieved through various established organic chemistry reactions.[1] A common and effective strategy involves the cyclization of appropriately substituted aniline precursors. The introduction of the chlorine atom at the C3 position can be accomplished either by using a chlorinated starting material or by direct halogenation of the quinolin-4-one scaffold.[14]

One of the most versatile methods is the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization and subsequent hydrolysis/decarboxylation.[1] To achieve the 3-chloro substitution, a modified approach is necessary.

Protocol: Electrochemical C3-Halogenation

A modern and regioselective method for the synthesis of 3-halo-quinolin-4-ones involves electrochemistry.[14] This approach offers mild conditions and avoids the use of harsh halogenating agents.

Objective: To synthesize 3-chloro-1H-quinolin-4-one from 1H-quinolin-4-one.

Materials:

-

1H-quinolin-4-one (1 mmol)

-

Potassium chloride (KCl, 3 mmol)

-

Acetonitrile (MeCN, 10 mL)

-

Water (H₂O, 2 mL)

-

Undivided electrochemical cell with graphite plate electrodes (anode and cathode)

-

Constant current power supply

Procedure:

-

To an undivided electrochemical cell, add 1H-quinolin-4-one (1 mmol), potassium chloride (3 mmol), acetonitrile (10 mL), and water (2 mL).

-

Immerse the graphite plate anode and cathode into the solution.

-

Pass a constant current of 10 mA through the cell at room temperature.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion (typically after several hours, when the starting material is consumed), stop the electrolysis.

-

Evaporate the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure 3-chloro-1H-quinolin-4-one.

Causality: In this process, KCl serves as both the chloride source and the supporting electrolyte.[14] At the anode, chloride ions are oxidized to generate a reactive chlorine species, which then performs an electrophilic substitution on the electron-rich C3 position of the quinolin-4-one ring. The electrochemical control allows for precise generation of the halogenating agent, leading to high regioselectivity and yield.

Chemical Reactivity and Derivatization

The reactivity of 3-chloro-1H-quinolin-4-one is dictated by three main features: the heterocyclic ring system, the C3-chloro substituent, and the N-H proton.

-

Nucleophilic Aromatic Substitution (SₙAr): While the chlorine on a benzene ring is generally unreactive to nucleophilic substitution, the chlorine at the C3 position of the quinolin-4-one is activated by the electron-withdrawing effects of the adjacent carbonyl group and the ring nitrogen. This makes it susceptible to displacement by various nucleophiles (e.g., amines, thiols, alkoxides), providing a powerful route to a diverse library of 3-substituted quinolin-4-one derivatives.[15][16] This reactivity is fundamental to its use as a building block in drug discovery.

-

N-Alkylation/Acylation: The amide proton (N-H) can be deprotonated by a suitable base, and the resulting anion can react with electrophiles such as alkyl halides or acyl chlorides to generate N-substituted derivatives. Modification at the N1 position is a common strategy in medicinal chemistry to alter solubility, cell permeability, and target engagement.[1]

-

Reactions at the Carbonyl Group: The C4-carbonyl group can undergo typical ketone reactions, though its reactivity is tempered by its participation in the vinylogous amide system.

Biological Activity and Therapeutic Potential

The quinolin-4-one scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities.[1][3][17]

-

Anticancer Activity: Many quinolin-4-one derivatives have demonstrated potent antiproliferative effects.[18] For instance, 7-chloroquinolin-4-one was approved in China for treating breast and non-small-cell lung cancer, underscoring the importance of halogen substitution on the quinoline ring for anticancer activity.[18] The mechanism of action often involves the inhibition of key enzymes like topoisomerase or protein kinases, which are crucial for cancer cell growth and proliferation.[1]

-

Antibacterial Activity: The quinolone antibiotics (a closely related class) are famous for their antibacterial properties, which stem from the inhibition of bacterial DNA gyrase and topoisomerase IV.[2] While 3-chloro-1H-quinolin-4-one itself is not a frontline antibiotic, its scaffold is a validated starting point for developing new antibacterial agents.

-

Antimalarial and Antiviral Activity: Derivatives of quinoline, such as chloroquine, are historic antimalarial drugs.[19] Research continues to explore the quinolin-4-one core for new agents against malaria, HIV, and other viral infections.[19][20]

The substitution pattern on the quinolin-4-one ring is critical for its biological activity. The diagram below illustrates key positions for modification to tune the therapeutic properties.

Conclusion

3-chloro-1H-quinolin-4-one is a valuable heterocyclic compound with a well-defined structure and predictable chemical reactivity. Its importance lies not only in the inherent biological potential of its scaffold but also in its utility as a versatile intermediate for the synthesis of more complex molecules. The activated C3-chloro group provides a reliable handle for introducing chemical diversity, making it a key building block for drug discovery programs targeting cancer, infectious diseases, and other therapeutic areas. Future research will likely focus on leveraging this reactivity to develop novel derivatives with improved potency, selectivity, and pharmacokinetic profiles.

References

- 1. mdpi.com [mdpi.com]

- 2. soc.chim.it [soc.chim.it]

- 3. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of pharmaceutically active 4-quinolone and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00749A [pubs.rsc.org]

- 5. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. 4-Quinolone synthesis [organic-chemistry.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 20. derpharmachemica.com [derpharmachemica.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 3-Chloroquinolin-4-ol

Introduction: Unveiling a Core Heterocyclic Scaffold

In the landscape of medicinal chemistry and materials science, the quinoline nucleus stands as a privileged scaffold, forming the backbone of numerous synthetic compounds with profound biological and physical properties. Among its halogenated derivatives, 3-Chloroquinolin-4-ol (CAS No: 58550-89-3) emerges as a particularly valuable intermediate.[1] Its strategic placement of a chlorine atom and a hydroxyl group on the quinoline ring system imparts a unique reactivity profile, making it a versatile building block for the synthesis of more complex molecules, including potential pharmaceutical agents.

This technical guide offers a comprehensive exploration of the core physicochemical characteristics of this compound. Moving beyond a simple data sheet, we will delve into the causality behind its properties, from the structural nuances of its tautomeric forms to the practical methodologies for its synthesis and analysis. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their experimental workflows.

Chemical Identity and Structural Elucidation

The fundamental identity of a compound is rooted in its structure. For this compound, this is not entirely straightforward due to the existence of a significant chemical equilibrium.

Key Identifiers

A consistent and unambiguous identification is critical for regulatory compliance, procurement, and scientific communication.

| Identifier | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 58550-89-3 | [1] |

| Molecular Formula | C₉H₆ClNO | [2] |

| Molecular Weight | 179.60 g/mol | [2] |

Molecular Structure

The molecular architecture dictates the compound's physical and chemical behavior.

Caption: Figure 1: Chemical Structure of this compound.

Keto-Enol Tautomerism: A Critical Duality

A pivotal characteristic of 4-hydroxyquinolines is their existence in a tautomeric equilibrium with their corresponding 4-quinolone form.[3][4] This is not merely a structural curiosity; the dominant tautomer dictates the compound's hydrogen bonding capability, aromaticity, and reactivity. For this compound, this equilibrium between the enol (hydroxy) and keto (oxo) forms is crucial. Theoretical studies and experimental data on analogous structures suggest that the keto tautomer, 3-chloroquinolin-4(1H)-one, is often the more stable and predominant form in many environments due to the formation of a conjugated amide-like system.[4]

Caption: Figure 2: Tautomeric Equilibrium of this compound.

This equilibrium has profound implications. For instance, in drug design, the N-H group of the keto form can act as a hydrogen bond donor, while the C=O group is an acceptor.[3] Conversely, the O-H of the enol form is a hydrogen bond donor, and the ring nitrogen is an acceptor. Understanding the factors that influence this equilibrium (e.g., solvent polarity, pH) is essential for predicting intermolecular interactions.

Core Physicochemical Properties

The bulk properties of a compound are a direct manifestation of its molecular structure. The following table summarizes the key physicochemical data for this compound and its closely related isomers for comparative context.

| Property | This compound | 5-Chloroquinolin-4-ol | 7-Chloroquinolin-4-ol |

| Appearance | Off-white to light brown solid | Off-white to light brown Solid[5] | Off-white to light brown Solid[6] |

| Melting Point | Not available | 256-257 °C[5] | 276-279 °C (lit.)[6][7] |

| Boiling Point | 348.5±22.0 °C (Predicted) | 348.5±22.0 °C (Predicted)[5] | 348.5±22.0 °C (Predicted)[6] |

| pKa | 3.53±0.40 (Predicted) | 3.53±0.40 (Predicted)[5] | 3.86±0.40 (Predicted)[6] |

| Solubility | Soluble in polar organic solvents | Soluble in polar solvents[8] | Soluble in polar solvents[8] |

Note: Experimental data for the 3-chloro isomer is less prevalent in public literature compared to its 5- and 7-chloro counterparts. Predicted values are provided where experimental data is unavailable.

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of substituted quinolines is a well-established area of organic chemistry. While multiple routes exist, a common and effective method involves the cyclization of an appropriately substituted aniline with a β-keto ester or equivalent synthon. For this compound, a plausible approach is the Gould-Jacobs reaction.

A representative synthesis could involve:

-

Condensation: Reaction of an aniline with diethyl malonate (or a derivative) to form an anilinemalonate intermediate.

-

Thermal Cyclization: Heating the intermediate causes an intramolecular cyclization to form the 4-hydroxyquinoline ring system.

-

Hydrolysis & Decarboxylation: Saponification of the ester followed by thermal decarboxylation yields the 4-hydroxyquinoline core.

-

Chlorination: Selective chlorination at the 3-position.

Alternatively, starting with a pre-chlorinated aniline can direct the regiochemistry. The synthesis of the related 7-chloro-4-hydroxyquinoline often starts from 3-chloroaniline, which cyclizes to give the 7-chloro product.[9]

Caption: Figure 3: Generalized Synthetic Scheme for Quinolone Synthesis.

Reactivity Profile

The reactivity of this compound is governed by its functional groups:

-

The 4-OH/4-oxo group: The hydroxyl group of the enol form can be alkylated or acylated. The N-H of the more stable keto form can also undergo reactions.

-

The C3-Cl group: The chlorine atom is on an electron-rich ring, but its reactivity towards nucleophilic aromatic substitution (SNAr) is less favorable than, for example, a chlorine at the 2- or 4-position. However, it can participate in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), providing a powerful handle for introducing carbon-carbon or carbon-heteroatom bonds.

-

The Quinoline Ring: The heterocyclic ring can undergo electrophilic substitution, although the existing substituents will direct the position of new incoming groups.

Spectral & Analytical Characterization

Unambiguous characterization is the cornerstone of chemical research. A multi-technique approach is essential for confirming the structure and purity of this compound.

Spectroscopic Signature

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a complex multiplet pattern in the aromatic region (typically ~7.0-8.5 ppm) corresponding to the four protons on the benzene portion of the ring. A broad singlet for the N-H proton of the keto tautomer would likely appear far downfield (>10 ppm). The C2-H proton would also be a distinct singlet in the aromatic region.

-

¹³C NMR: The spectrum will display nine distinct signals. The carbonyl carbon (C4) of the keto tautomer would be significantly downfield (~170-180 ppm). The carbon bearing the chlorine (C3) would be identifiable, and its chemical shift would be influenced by the halogen's inductive effect.[10]

-

-

Infrared (IR) Spectroscopy:

-

Due to the tautomerism, the IR spectrum can be complex. Key absorptions to look for include:

-

A broad O-H stretch (~3200-3600 cm⁻¹) from the enol form and/or a sharp N-H stretch (~3300-3500 cm⁻¹) from the keto form.

-

A strong C=O (carbonyl) stretch (~1650-1690 cm⁻¹) is a definitive marker for the presence of the keto tautomer.[11]

-

Aromatic C=C and C-H stretching vibrations (~1400-1600 cm⁻¹ and ~3000-3100 cm⁻¹, respectively).[11]

-

A C-Cl stretching vibration in the fingerprint region (~600-800 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

The mass spectrum provides the molecular weight and information about isotopic composition.

-

The molecular ion peak (M⁺) will appear at m/z 179.

-

A crucial diagnostic feature will be the M+2 peak at m/z 181, with an intensity approximately one-third that of the M⁺ peak. This isotopic signature is characteristic of a molecule containing one chlorine atom (³⁵Cl:³⁷Cl ratio is ~3:1).[12]

-

Analytical Methodologies

Ensuring the purity and quantifying the concentration of this compound requires robust analytical methods. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13][14]

Protocol: Standard HPLC Purity Analysis

-

System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is typically effective.

-

Mobile Phase: A gradient elution is often optimal.

-

Solvent A: Water with 0.1% formic acid or trifluoroacetic acid (to ensure sharp peak shape).

-

Solvent B: Acetonitrile or Methanol.

-

Rationale: The acidic modifier protonates residual silanols on the column and suppresses ionization of the analyte, leading to better peak symmetry. The gradient from high aqueous content to high organic content ensures that the analyte elutes in a reasonable time with good resolution from any impurities.

-

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where the quinoline chromophore absorbs strongly (e.g., ~245 nm and ~330 nm). A DAD allows for the acquisition of the full UV spectrum, aiding in peak identification and purity assessment.

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration (e.g., 1 mg/mL). Further dilute as necessary.

-

Analysis: Inject a small volume (e.g., 5-10 µL) and record the chromatogram. Purity is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

Caption: Figure 4: Analytical Workflow for Purity Assessment.

For more sensitive detection or confirmation in complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is employed, coupling the separation power of HPLC with the definitive identification capabilities of MS.[15]

Safety, Handling, and Storage

As a Senior Application Scientist, prioritizing safety is paramount. While specific data for this compound is limited, data for analogous chloroquinolines provides a strong basis for handling procedures.

-

Hazard Identification: Based on related compounds, this compound should be handled as a substance that is potentially harmful if swallowed, and causes skin and serious eye irritation.[16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[17][18]

-

Skin Protection: Wear nitrile or other chemically resistant gloves and a lab coat.[17][19]

-

Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. If dusts are generated, a NIOSH/MSHA-approved respirator may be necessary.

-

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Do not breathe dust. Wash hands thoroughly after handling.[17][19]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[17] Keep locked up or in an area accessible only to qualified personnel.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[17][19]

Conclusion

This compound is more than a simple chemical; it is a carefully designed molecular tool. Its defining feature is the keto-enol tautomerism, which fundamentally influences its reactivity, spectral properties, and intermolecular interactions. A thorough understanding of its physicochemical characteristics—from its spectral fingerprint and chromatographic behavior to its safe handling requirements—is essential for any scientist aiming to leverage its synthetic potential. This guide provides the authoritative grounding and practical insights necessary to confidently and effectively incorporate this compound into advanced research and development programs.

References

- 1. 58550-89-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 5-chloroquinolin-4-ol CAS#: 23443-05-2 [m.chemicalbook.com]

- 6. 7-Chloroquinolin-4-ol CAS#: 86-99-7 [m.chemicalbook.com]

- 7. 7-Chloroquinolin-4-ol | 86-99-7 [chemicalbook.com]

- 8. CAS 86-99-7: 7-chloroquinolin-4-ol | CymitQuimica [cymitquimica.com]

- 9. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 10. jst-ud.vn [jst-ud.vn]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. youtube.com [youtube.com]

- 13. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. 3-Chloroquinoline | C9H6ClN | CID 69164 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

- 18. assets.thermofisher.com [assets.thermofisher.com]

- 19. mmbio.byu.edu [mmbio.byu.edu]

A Guide to the Historical Synthesis of Quinolin-4-ones: Foundational Methods for Modern Drug Discovery

Introduction: The Enduring Legacy of the Quinolin-4-one Scaffold

The quinolin-4-one core is a privileged heterocyclic scaffold that forms the backbone of a vast array of natural products and synthetic compounds with significant pharmacological applications. From the potent antimalarial activity of quinine to the broad-spectrum efficacy of fluoroquinolone antibiotics, this structural motif has been a cornerstone of medicinal chemistry for over a century.[1] The initial discoveries of methods to construct this framework in the late 19th century laid the groundwork for the development of countless therapeutic agents. This in-depth technical guide provides a retrospective analysis of the seminal, historical methods for the synthesis of quinolin-4-ones, offering not just procedural details but also insights into the chemical logic that has guided their application and evolution. For researchers and drug development professionals, a deep understanding of these foundational reactions—the Conrad-Limpach, Gould-Jacobs, Camps, and Friedländer syntheses—is indispensable for the rational design of novel quinolin-4-one derivatives.

Core Historical Synthesis Methods: A Comparative Overview

The classical methods for synthesizing the quinolin-4-one ring system, while developed decades ago, remain relevant due to their reliability and adaptability. Each method offers a unique strategic approach, differing in starting materials, reaction conditions, and the substitution patterns they can achieve. The choice of a particular method is often dictated by the availability of precursors and the desired final product.

| Synthesis Method | Year Developed | Primary Reactants | Key Reaction Conditions | Typical Yields | Key Advantages | Limitations |

| Conrad-Limpach | 1887 | Anilines, β-ketoesters | High temperature (~250 °C), inert solvent | Up to 95%[2] | High yields, readily available starting materials. | Harsh reaction conditions, potential for isomeric byproducts (Knorr synthesis). |

| Gould-Jacobs | 1939 | Anilines, diethyl ethoxymethylenemalonate | High temperature (~250 °C), often in diphenyl ether | 47-95%[3][4] | Good yields, effective for a variety of anilines. | High temperatures can lead to decomposition, multi-step process.[5] |

| Camps Cyclization | 1899 | o-Acylaminoacetophenones | Base-catalyzed (e.g., NaOH, KOH) | 88-100% (for specific derivatives)[6] | High yields, good for specific substitution patterns. | Can produce a mixture of 2- and 4-quinolones depending on conditions.[7] |

| Friedländer Annulation | 1882 | 2-Aminoaryl aldehydes or ketones, compounds with an α-methylene group | Acid or base catalysis, can be performed under various conditions (heat, microwave, ultrasound) | Up to 96%[8] | Versatile, can be adapted to milder conditions. | Availability of substituted 2-aminoaryl carbonyl compounds can be a limitation.[9] |

The Conrad-Limpach Synthesis: High-Temperature Cyclization

Discovered by Max Conrad and Leonhard Limpach in 1887, this method involves the condensation of anilines with β-ketoesters.[2] The reaction proceeds in two key stages: the initial formation of a β-anilinoacrylate intermediate, followed by a high-temperature thermal cyclization to yield the 4-hydroxyquinoline, which exists in tautomeric equilibrium with the quinolin-4-one form.

Mechanism and Rationale

The reaction is initiated by the nucleophilic attack of the aniline's amino group on the keto group of the β-ketoester. This is the kinetically favored pathway at lower temperatures. The resulting intermediate then undergoes a thermal electrocyclic ring closure at temperatures typically exceeding 250 °C.[2] The use of a high-boiling, inert solvent such as diphenyl ether or Dowtherm A is crucial to prevent decomposition and significantly improves the yield from below 30% to as high as 95%.[2][10]

Detailed Experimental Protocol: Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is a classic example of the Conrad-Limpach synthesis.

Materials:

-

Ethyl β-anilinocrotonate (0.32 mole, 65 g)

-

Dowtherm A (150 mL)

-

Petroleum ether (b.p. 60-70 °C, ~300 mL)

-

Decolorizing carbon (e.g., Norit or Darco, 10 g)

-

Deionized water (1 L)

Procedure:

-

Reaction Setup: In a 500-mL three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and an air condenser, add 150 mL of Dowtherm A.

-

Cyclization: Heat the Dowtherm A to reflux with vigorous stirring. Rapidly add 65 g of ethyl β-anilinocrotonate through the dropping funnel. Continue stirring and refluxing for an additional 10-15 minutes. Ethanol will distill from the reaction mixture.

-

Isolation: Allow the mixture to cool to room temperature. A yellow solid will precipitate. Add approximately 200 mL of petroleum ether to the flask to facilitate complete precipitation.

-

Purification: Collect the solid product by filtration using a Büchner funnel and wash it with 100 mL of petroleum ether. After air-drying, add the crude product to 1 L of boiling water containing 10 g of decolorizing carbon.

-

Recrystallization: Filter the hot solution to remove the carbon. Allow the filtrate to cool, which will cause white, needle-like crystals of 2-methyl-4-hydroxyquinoline to form.

-

Final Product: Collect the crystals by filtration. The expected yield is 43-46 g (85-90%).

The Gould-Jacobs Reaction: A Versatile Route to Functionalized Quinolones

Introduced in 1939, the Gould-Jacobs reaction is a highly effective method for preparing 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate (DEEM).[5][11] This multi-step process involves condensation, thermal cyclization, saponification, and decarboxylation.

Mechanism and Rationale

The synthesis begins with the condensation of an aniline with DEEM, typically by heating at 100-130 °C, to form an anilidomethylenemalonate intermediate.[12] This is followed by a high-temperature intramolecular cyclization (around 250 °C) in a high-boiling solvent like diphenyl ether.[12][13] The resulting 4-hydroxy-3-carboethoxyquinoline can then be saponified with a base (e.g., NaOH) and subsequently decarboxylated by heating to yield the final quinolin-4-one.[12][14]

Detailed Experimental Protocol: Conventional High-Temperature Synthesis

This protocol outlines the classical approach to the Gould-Jacobs reaction.

Materials:

-

Substituted aniline (1.0 eq)

-

Diethyl ethoxymethylenemalonate (1.0-1.2 eq)

-

Diphenyl ether

-

Cyclohexane or hexane

-

Sodium hydroxide solution (e.g., 10% w/v)

-

Concentrated hydrochloric acid

Procedure:

-

Condensation: In a round-bottom flask, combine the aniline and diethyl ethoxymethylenemalonate. Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.

-

Thermal Cyclization: Dissolve the crude intermediate in diphenyl ether (5-10 mL per gram). Heat the solution to a vigorous reflux (around 250 °C) for 30-60 minutes in a flask equipped with a reflux condenser.

-

Isolation of Intermediate: Cool the reaction mixture to room temperature. The 4-hydroxy-3-carboethoxyquinoline product should precipitate. Add a non-polar solvent like cyclohexane to aid precipitation. Collect the solid by filtration, wash with the non-polar solvent, and dry.

-

Saponification: Suspend the dried intermediate in a 10% aqueous solution of sodium hydroxide and heat to reflux for 1-2 hours.

-

Acidification: Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the quinoline-3-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

-

Decarboxylation: Place the dried acid in a flask and heat it above its melting point (typically 200-250 °C) until the evolution of CO₂ ceases. The resulting crude 4-hydroxyquinoline can be purified by recrystallization.

The Camps Cyclization: Base-Catalyzed Intramolecular Condensation

First described by Rudolf Camps in 1899, this reaction involves the base-catalyzed intramolecular cyclization of an o-acylaminoacetophenone.[7] A key feature of this synthesis is that it can lead to the formation of either quinolin-4-ones or quinolin-2-ones, depending on the substrate and reaction conditions.

Mechanism and Rationale

The Camps cyclization proceeds via an intramolecular aldol-type condensation. The direction of cyclization is determined by which enolate is preferentially formed. Deprotonation of the methylene group of the acylamino side chain leads to the formation of a quinolin-4-one. Conversely, deprotonation of the methyl group of the acetophenone moiety results in a quinolin-2-one. The choice of base and solvent can influence this regioselectivity.

Detailed Experimental Protocol: Synthesis of N-(2-Acetylphenyl)acetamide (Starting Material)

A reliable synthesis of the starting material is crucial for the Camps cyclization.

Materials:

-

2'-Aminoacetophenone (5 g, 37 mmol)

-

Acetic anhydride (10 mL)

-

Crushed ice (100 mL)

-

Ethanol for recrystallization

Procedure:

-

Acetylation: Dissolve 5 g of 2'-aminoacetophenone in 10 mL of acetic anhydride. Stir the solution at room temperature for 3 hours.

-

Hydrolysis and Precipitation: Pour the clear solution onto 100 mL of crushed ice and allow it to stand until the excess acetic anhydride has fully hydrolyzed. A white precipitate of N-(2-acetylphenyl)acetamide will form.

-

Purification: Collect the precipitate by filtration and recrystallize from ethanol. The expected yield is 6.3 g (96%).[15]

Detailed Experimental Protocol: Camps Cyclization

Materials:

-

N-(2-acetylphenyl)acetamide

-

Aqueous sodium hydroxide solution

Procedure:

-

Reaction Setup: Dissolve the N-(2-acetylphenyl)acetamide in an aqueous solution of sodium hydroxide.

-

Cyclization: Heat the reaction mixture. The specific temperature and reaction time will influence the ratio of the isomeric quinolone products.

-

Work-up: After the reaction is complete (monitored by TLC), cool the mixture and neutralize it with an appropriate acid to precipitate the quinolone products.

-

Purification: The mixture of quinolin-4-one and quinolin-2-one can be separated by fractional crystallization or chromatography.

The Friedländer Annulation: A Convergent Approach

The Friedländer synthesis, developed by Paul Friedländer in 1882, is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone or ester).[16] This method is highly versatile and can be catalyzed by either acids or bases.[12]

Mechanism and Rationale

Two primary mechanisms are proposed for the Friedländer synthesis.[16] One pathway involves an initial aldol condensation between the two carbonyl-containing reactants, followed by cyclization and dehydration. The alternative pathway begins with the formation of a Schiff base between the amino group and the carbonyl of the other reactant, which then undergoes an intramolecular aldol-type reaction and subsequent dehydration to form the quinoline ring.[12][17]

Detailed Experimental Protocol: Acid-Catalyzed Synthesis of 2-Phenyl-quinoline-4-carboxylic acid ethyl ester

This protocol demonstrates a conventional acid-catalyzed Friedländer synthesis.

Materials:

-

2-Aminobenzophenone (1 mmol, 197.2 mg)

-

Ethyl acetoacetate (1.2 mmol, 156.2 mg)

-

Concentrated Hydrochloric acid (2-3 drops)

-

Ethanol (10 mL)

-

Saturated sodium bicarbonate solution

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1 mmol of 2-aminobenzophenone and 1.2 mmol of ethyl acetoacetate in 10 mL of ethanol.

-

Catalysis and Reflux: Add 2-3 drops of concentrated HCl to the mixture and reflux for 4 hours. Monitor the reaction's progress by TLC.

-

Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to obtain the pure 2-phenyl-quinoline-4-carboxylic acid ethyl ester.[18]

Conclusion and Future Outlook

The Conrad-Limpach, Gould-Jacobs, Camps, and Friedländer reactions represent the foundational pillars of quinolin-4-one synthesis. While modern synthetic chemistry has introduced a plethora of new methodologies, including transition-metal-catalyzed cross-couplings and C-H activation strategies, these classical named reactions continue to be of great importance. They are often the most cost-effective and scalable routes to many quinolin-4-one scaffolds. A thorough understanding of these historical methods, their mechanisms, and their inherent advantages and limitations, provides the modern medicinal chemist with a powerful toolkit for the design and synthesis of the next generation of quinolin-4-one-based therapeutics. The enduring relevance of these century-old reactions is a testament to their ingenuity and their profound impact on the field of drug discovery.

References

- 1. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. ablelab.eu [ablelab.eu]

- 4. benchchem.com [benchchem.com]

- 5. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Camps quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Visible-light-driven radical Friedländer hetero-annulation of 2-aminoaryl ketone and α-methylene carbonyl compound via organic dye fluorescein through a single-electron transfer (SET) pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Gould-Jacobs Reaction [drugfuture.com]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

Whitepaper: A Senior Application Scientist's Guide to In Silico Modeling of 3-Chloroquinolin-4-OL Interactions

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2][3] 3-Chloroquinolin-4-OL, as a representative of this class, presents a compelling subject for computational analysis to elucidate its potential mechanisms of action and identify novel protein targets. This technical guide provides a comprehensive, field-proven workflow for the in silico modeling of this compound. We move beyond a simple recitation of steps to explain the critical reasoning behind each decision in the computational pipeline, from target selection to the dynamic validation of ligand-protein interactions. This document serves as a practical manual for researchers, scientists, and drug development professionals, detailing self-validating protocols for molecular docking and molecular dynamics (MD) simulations, and emphasizing the interpretation of results to generate actionable biological hypotheses.

Preamble: The Strategic Value of In Silico Analysis for Quinoline Scaffolds

In modern drug discovery, in silico modeling is not merely a preliminary step but a foundational pillar that guides and accelerates the entire research and development pipeline. For a molecule like this compound, computational techniques allow us to predict and rationalize its behavior at a molecular level with a speed and cost-efficiency that is unattainable through purely empirical methods.[4][5] The core objectives of this approach are twofold:

-

Hypothesis Generation: To predict potential protein targets and binding modes, thereby generating specific, testable hypotheses for subsequent in vitro and in vivo validation.

-

Mechanistic Insight: To understand the dynamic nature of the ligand-protein interaction, revealing the key residues and forces that govern binding stability and, by extension, biological activity.

This guide is structured to mirror a logical research campaign, beginning with target identification and culminating in a rigorous analysis of the stability of the predicted molecular interactions.

Phase I: Target Identification and Rationale

The selection of a biologically relevant protein target is the most critical decision in this workflow. An uninformed choice leads to computationally sound but biologically irrelevant data. The broad spectrum of activity associated with quinoline derivatives requires a reasoned approach to narrow the field of potential targets.[6][7][8]

Evidence-Based Target Selection

Quinoline derivatives have been extensively studied as inhibitors of various protein families, most notably protein kinases, which are central regulators of cellular signaling and are frequently dysregulated in cancer.[4][9][10] Specifically, serine/threonine and tyrosine kinases are prominent targets.[4][11] For the purpose of this guide, we will select Serine/Threonine-Protein Kinase 10 (STK10) as our primary target. This choice is based on published studies that have successfully used 3D-QSAR and molecular docking to investigate quinoline derivatives as STK10 inhibitors, providing an authoritative foundation for our modeling efforts.[4]

-

Selected Target: Serine/Threonine-Protein Kinase 10 (STK10)

-

Protein Data Bank (PDB) ID: 6I2Y[4]

The In Silico Modeling Workflow: A Conceptual Overview

Our computational strategy follows a multi-stage, iterative process designed to increase the level of detail and confidence at each step. This workflow ensures that computational resources are spent refining plausible hypotheses.

Phase II: System Preparation - The Foundation of Accuracy

The adage "garbage in, garbage out" is acutely true for molecular modeling. The accuracy of any simulation is fundamentally limited by the quality of the initial structures. This phase is dedicated to preparing the ligand and protein for interaction analysis.

Ligand Preparation Protocol

The 2D structure of this compound must be converted into a valid, low-energy 3D conformation with correct stereochemistry, charge, and protonation states.

Protocol 3.1: Ligand Preparation

-

Obtain 2D Structure: Draw this compound in a chemical sketcher (e.g., MarvinSketch, ChemDraw) and save it in a standard format (e.g., SDF, MOL2).

-

Generate 3D Coordinates: Use a program like Open Babel or the preparation wizards in Schrödinger Maestro or Discovery Studio to generate a 3D conformation.

-

Assign Protonation States: This step is critical. The hydroxyl group on the quinoline ring can exist in different tautomeric and protonation states. Use a tool like LigPrep (Schrödinger) or MarvinSketch to predict the dominant species at a physiological pH of 7.4. The causality here is that incorrect protonation will lead to erroneous hydrogen bond predictions.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., OPLS, MMFF94) to relieve any steric strain and find a low-energy conformer. This ensures the ligand is not in a high-energy, unrealistic state before docking.[12]

-

Assign Partial Charges: Assign atom-centered partial charges using a method like Gasteiger-Hückel or a quantum mechanical calculation. Charges dictate the electrostatic interactions, which are a major component of binding energy.[9][12]

Protein Preparation Protocol

The crystal structure obtained from the PDB is a static snapshot and often incomplete. It must be processed to be simulation-ready.

Protocol 3.2: Protein Preparation (PDB: 6I2Y)

-

Download Structure: Obtain the PDB file for 6I2Y from the Protein Data Bank.

-

Initial Cleaning: Remove all non-essential components from the PDB file, including water molecules, co-crystallized ligands, and any ions not critical for structural integrity.[12] The rationale is to simulate only the components directly involved in the binding event.

-

Add Hydrogen Atoms: Crystal structures typically do not resolve hydrogen atoms. Add them using software like PyMOL, Chimera, or dedicated protein preparation wizards. This is a self-validating step; the software should optimize the hydrogen-bonding network to resolve steric clashes.

-

Assign Protonation States: Similar to the ligand, assign protonation states for titratable residues (e.g., Histidine, Aspartate, Glutamate) at pH 7.4. The choice of Histidine tautomer (HID, HIE, or HIP) can dramatically alter the binding pocket's electrostatic environment.

-

Fill Missing Residues/Loops: If the crystal structure has missing residues or loops, they should be modeled using tools like Modeller or the Prime module in Schrödinger. For this guide, we assume a complete structure to focus on the interaction workflow.

-

Energy Minimization: Perform a constrained energy minimization on the protein structure. Heavy atoms are typically restrained to their crystallographic positions while allowing the newly added hydrogens and side chains to relax, removing any bad contacts introduced during preparation.[12]

Phase III: Predicting Interactions via Molecular Docking

Molecular docking predicts the preferred orientation (pose) of a ligand when bound to a protein and estimates the strength of the interaction, usually as a scoring function or estimated binding affinity.[5][7] It is a computationally efficient method to screen many potential binding modes.

Molecular Docking Protocol

This protocol provides a generalized workflow applicable to common docking software like AutoDock Vina, Glide, or Gold.

Protocol 4.1: Molecular Docking of this compound into STK10

-

Define the Binding Site: The binding site (or "grid box" in AutoDock terms) must be defined on the protein. For STK10 (PDB: 6I2Y), this is typically centered on the location of the co-crystallized ligand or a predicted allosteric/active site.[4][12] The size of the box should be large enough to accommodate the ligand and allow for rotational and translational sampling.

-

Execute Docking Simulation: Run the docking algorithm. The software will generate a series of possible binding poses for this compound within the defined site. The number of poses to generate and the "exhaustiveness" of the search are key parameters that balance computational cost and thoroughness.

-

Pose Clustering and Ranking: The algorithm scores and ranks the generated poses based on its scoring function, which approximates the binding free energy.[12] Poses are often clustered based on root-mean-square deviation (RMSD) to identify distinct binding modes.

-

Visual Inspection and Analysis: This is a crucial, experience-driven step. Do not blindly trust the top-ranked score. Visually inspect the top 5-10 poses. A plausible pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with polar residues, hydrophobic packing, potential π-π stacking from the quinoline ring).[7][13] The trustworthiness of a pose is validated by its chemical logic.

Interpreting Docking Results

The output is a set of poses and corresponding scores. The data should be summarized for clarity.

Table 1: Hypothetical Docking Results for this compound with STK10

| Pose Rank | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Type |

| 1 | -8.5 | GLU166, HIS41 | Hydrogen Bond, π-π Stacking |

| 2 | -8.2 | GLN189, TYR54 | Hydrogen Bond, Hydrophobic |

| 3 | -7.9 | ASP187, HIS164 | Hydrogen Bond, Electrostatic |

Note: Key interacting residues are based on interactions reported for similar quinoline derivatives with kinase targets.[13]

The top-ranked pose with a score of -8.5 kcal/mol, showing hydrogen bonding and favorable aromatic interactions, is selected as the starting structure for the more rigorous Molecular Dynamics simulation.

Phase IV: Molecular Dynamics (MD) Simulation - Validating Stability

While docking provides a static picture, MD simulation offers insights into the dynamic behavior of the protein-ligand complex over time.[13][14] It simulates the movements of atoms and molecules, allowing us to assess the stability of the predicted binding pose and the persistence of key interactions. A 100-nanosecond (ns) simulation is a common standard for evaluating complex stability.[4][15]

MD Simulation Protocol

Protocol 5.1: MD Simulation of the STK10 :: this compound Complex

-

System Setup:

-

Starting Structure: Use the top-ranked docked pose from Phase III.

-

Solvation: Place the complex in a periodic box of explicit water molecules (e.g., TIP3P water model). This mimics the aqueous cellular environment.

-

Neutralization: Add counter-ions (e.g., Na+, Cl-) to neutralize the system's total charge.[12]

-

-

Energy Minimization: Perform a steepest descent energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent.

-

Equilibration:

-

NVT Ensemble (Constant Volume): Gradually heat the system from 0 K to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to equilibrate around the complex.

-

NPT Ensemble (Constant Pressure): Run a short simulation at constant temperature and pressure to ensure the system reaches the correct density.

-

-

Production Run: Execute the main MD simulation (e.g., for 100 ns) under NPT conditions, saving the coordinates (trajectory) at regular intervals (e.g., every 10 ps).[14]

Trajectory Analysis: From Data to Insight

The output of an MD simulation is a trajectory file containing thousands of snapshots of the system. This data must be analyzed to extract meaningful biophysical parameters.

-

Root-Mean-Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial positions over time. A stable RMSD plot that reaches a plateau indicates that the complex has reached equilibrium and the ligand is not drifting out of the binding pocket.[16]

-

Root-Mean-Square Fluctuation (RMSF): This is calculated for each residue in the protein. High RMSF values indicate regions of high flexibility (e.g., loops), while low values indicate stable regions (e.g., α-helices, β-sheets). Analyzing the RMSF of binding site residues can reveal how the ligand affects local protein dynamics.[16]

-

Interaction Analysis: Monitor the persistence of specific interactions (e.g., hydrogen bonds, hydrophobic contacts) identified during docking. A key interaction that is maintained for a high percentage (>70%) of the simulation time is considered stable and significant.[13]

Binding Free Energy Calculation

Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to estimate the binding free energy from the MD trajectory snapshots.[4] This provides a more accurate estimation than docking scores because it incorporates solvation effects and averages over multiple conformations.

Table 2: Summary of MD Simulation and MM/GBSA Analysis

| Parameter | Result | Interpretation |

| Ligand RMSD | Plateau at ~2.0 Å | The ligand remains stably bound in the pocket. |

| Protein RMSD | Plateau at ~2.5 Å | The overall protein structure is stable. |

| H-Bond (Ligand-GLU166) | 85% Occupancy | A persistent and critical hydrogen bond is formed. |

| Binding Free Energy (ΔG_bind) | -45.5 ± 4.2 kcal/mol | Strong predicted binding affinity. |

Conclusion and Future Outlook

This in silico investigation, following a rigorous and self-validating workflow, has produced a compelling hypothesis: This compound is a potential inhibitor of STK10, binding stably within its active site through key interactions, notably a persistent hydrogen bond with residue GLU166.

This computational model serves as a robust foundation for the next phase of drug discovery. The immediate next steps should involve in vitro validation, such as:

-

Enzymatic Assays: To experimentally measure the IC50 of this compound against purified STK10.

-

Cell-Based Assays: To determine the compound's effect on STK10-mediated signaling pathways in relevant cancer cell lines.

The detailed molecular interactions identified in this study can also guide the rational design of more potent and selective analogs, demonstrating the power of integrating computational modeling into the core of the drug development lifecycle.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. ijprajournal.com [ijprajournal.com]

- 6. In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijprajournal.com [ijprajournal.com]

- 8. Biological activity and molecular docking studies of some new quinolines as potent anticancer agents - ProQuest [proquest.com]

- 9. In silico Modeling and Toxicity Profiling of a Set of Quinoline Derivatives as c-MET Inhibitors in the treatment of Human Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Redirecting [linkinghub.elsevier.com]

Methodological & Application

Mastering the Purification of 3-Chloroquinolin-4-OL: A Guide for Researchers

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the purification of 3-Chloroquinolin-4-ol, a key intermediate in pharmaceutical synthesis. This document is designed for researchers, scientists, and drug development professionals, offering in-depth insights into various purification techniques, including recrystallization, column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols are presented with a focus on scientific integrity, explaining the rationale behind experimental choices to ensure reproducible and high-purity outcomes.

Introduction: The Importance of Purity for this compound

This compound is a pivotal building block in the synthesis of a variety of biologically active molecules, most notably in the development of antimalarial drugs and other therapeutic agents. The purity of this intermediate is paramount, as even trace impurities can lead to unwanted side reactions, reduced yields in subsequent synthetic steps, and potentially compromise the safety and efficacy of the final active pharmaceutical ingredient (API).

The synthetic routes to this compound can often yield a crude product contaminated with unreacted starting materials, isomers (such as 5-chloro- and 7-chloroquinolin-4-ol), and other byproducts. Therefore, robust and efficient purification strategies are essential to obtain material of the required quality for further research and development. This guide provides a detailed exploration of the most effective purification techniques, grounded in the physicochemical properties of the target molecule.

Physicochemical Properties of this compound: A Foundation for Purification

A thorough understanding of the physicochemical properties of this compound is the cornerstone of developing effective purification protocols. These properties dictate the compound's behavior in different solvent systems and on various stationary phases.

| Property | Value | Source |

| Molecular Formula | C₉H₆ClNO | [1] |

| Molecular Weight | 179.60 g/mol | [1] |

| Melting Point | Not available (Isomer 7-Chloroquinolin-4-ol: 276-279 °C) | [2] |

| pKa (Predicted) | 3.86 ± 0.40 (for 7-Chloroquinolin-4-ol) | [2] |

| Appearance | Likely an off-white to light brown solid | [2] |

| Solubility | Predicted to be slightly soluble in polar organic solvents. | [3][4] |

The presence of both a chlorine atom and a hydroxyl group on the quinoline scaffold imparts a moderate polarity to the molecule. The hydroxyl group can participate in hydrogen bonding, influencing its solubility in protic solvents. The predicted pKa suggests that the molecule is weakly acidic, a factor to consider when selecting pH-modified mobile phases in chromatography.

Purification Strategies: From Milligrams to Grams

The choice of purification technique depends on the scale of the purification, the nature of the impurities, and the desired final purity. This section details three primary methods: recrystallization for bulk purification, column chromatography for moderate scales and challenging separations, and preparative HPLC for achieving the highest purity.

Recrystallization: The Workhorse of Bulk Purification

Recrystallization is a powerful and economical technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities in a given solvent at different temperatures.[5][6]

Causality Behind Solvent Selection: The ideal recrystallization solvent will dissolve this compound sparingly at room temperature but readily at an elevated temperature.[5] Conversely, the impurities should either be highly soluble at all temperatures (remaining in the mother liquor upon cooling) or insoluble even at high temperatures (allowing for removal by hot filtration).

Recommended Solvent Systems: Based on the structure of this compound and general principles of solubility, the following solvent systems are recommended for initial screening:

-

Single Solvents: Ethanol, Methanol, Acetonitrile, Ethyl Acetate.

-

Solvent Pairs: Ethanol/Water, Methanol/Water, Ethyl Acetate/Hexane.

Protocol 1: Single-Solvent Recrystallization

-

Solvent Screening: In separate test tubes, add a small amount of crude this compound to a small volume of each potential solvent. Observe the solubility at room temperature and upon heating.

-

Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring until the solid is completely dissolved.[7]

-

Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

-

Hot Filtration (Optional): If charcoal was added or if insoluble impurities are present, perform a hot gravity filtration to remove them.[8]

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.[6]

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

-

Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Protocol 2: Two-Solvent Recrystallization

-

Dissolution: Dissolve the crude solid in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature.

-

Induce Cloudiness: Slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until the solution becomes slightly turbid.

-

Clarification: Add a few drops of the "good" solvent until the solution becomes clear again.

-

Crystallization and Isolation: Follow steps 5-8 from the single-solvent protocol.

Column Chromatography: For Enhanced Separation

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase as a mobile phase is passed through it.[9] This method is particularly useful for separating isomers and other closely related impurities.

Causality Behind Phase Selection: For a moderately polar compound like this compound, normal-phase chromatography using silica gel as the stationary phase is a suitable starting point. The mobile phase (eluent) should be a mixture of a non-polar and a more polar solvent. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Recommended System:

-

Stationary Phase: Silica gel (60-120 or 230-400 mesh).

-

Eluent System: A gradient of Ethyl Acetate in Hexane or Dichloromethane in Hexane.

Protocol 3: Column Chromatography

-

TLC Analysis: Develop a suitable eluent system using Thin Layer Chromatography (TLC). The ideal system should give a retention factor (Rf) of ~0.3 for this compound.[10][11] A starting point could be 20-30% Ethyl Acetate in Hexane.

-

Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack evenly, draining the excess solvent until it is just above the silica bed.[12]

-

Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

-

Elution: Begin eluting the column with the initial non-polar solvent mixture. Gradually increase the polarity of the eluent by increasing the percentage of the more polar solvent.[13]

-

Fraction Collection: Collect the eluting solvent in a series of fractions.[14]

-

Fraction Analysis: Monitor the composition of each fraction using TLC. Spot each fraction on a TLC plate and develop it in the appropriate eluent system. Visualize the spots under UV light.

-

Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.

Preparative HPLC: For High-Purity Requirements

Preparative High-Performance Liquid Chromatography (HPLC) is a high-resolution technique used to isolate and purify compounds in milligram to gram quantities.[15][16] It is the method of choice when very high purity (>99%) is required.

Causality Behind Method Development: Reversed-phase HPLC is well-suited for quinolinone derivatives.[17] The separation is based on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase. A gradient elution, where the organic content of the mobile phase is increased over time, is typically employed to effectively separate compounds with a range of polarities.

Recommended System:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of Acetonitrile (or Methanol) and Water, often with a modifier like 0.1% Formic Acid or Trifluoroacetic Acid to improve peak shape.[18][19]

Protocol 4: Preparative HPLC

-

Analytical Method Development: First, develop an analytical HPLC method to determine the retention time of this compound and to resolve it from its impurities. A good starting point is a C18 column with a gradient of 10-90% Acetonitrile in Water (both with 0.1% Formic Acid) over 20-30 minutes.

-

Sample Preparation: Dissolve the crude or partially purified this compound in a suitable solvent (e.g., Methanol or a mixture of the initial mobile phase) at a concentration suitable for the preparative column. Filter the sample through a 0.45 µm filter.[20]

-

System Setup: Equilibrate the preparative HPLC system with the initial mobile phase conditions.

-

Injection and Elution: Inject the sample onto the column and run the preparative gradient. The flow rate and gradient will need to be scaled up from the analytical method.[20]

-

Fraction Collection: Collect fractions corresponding to the peak of interest, often triggered by a UV detector.

-

Purity Analysis: Analyze the purity of the collected fractions using the analytical HPLC method.

-

Isolation: Combine the pure fractions and remove the solvents by rotary evaporation or lyophilization.

Purity Assessment: Validating Your Success

Assessing the purity of the final product is a critical step to validate the success of the purification protocol.

Thin Layer Chromatography (TLC)

TLC is a quick and inexpensive method to qualitatively assess purity. A pure compound should appear as a single spot on the TLC plate.

Protocol 5: TLC Analysis

-

Plate Preparation: On a silica gel TLC plate, spot a dilute solution of the purified this compound. It is also good practice to co-spot with the starting crude material for comparison.

-

Development: Develop the plate in a chamber containing a suitable eluent (e.g., 30% Ethyl Acetate in Hexane).

-

Visualization: Visualize the spots under a UV lamp (254 nm).

-

Analysis: A single spot for the purified material indicates a high degree of purity. The absence of spots corresponding to impurities present in the crude material confirms successful purification.

High-Performance Liquid Chromatography (HPLC)

HPLC provides a quantitative assessment of purity.[17] The area percentage of the main peak in the chromatogram corresponds to the purity of the sample.

Protocol 6: Analytical HPLC for Purity Determination

-

Sample Preparation: Prepare a standard solution of the purified this compound in a suitable solvent (e.g., Methanol) at a concentration of approximately 1 mg/mL.

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A typical gradient would be 10-90% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm).

-

-

Analysis: Inject the sample and integrate the peaks. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.

Troubleshooting Common Purification Challenges

| Challenge | Possible Cause | Recommended Solution |

| Oiling out during recrystallization | The compound is too soluble in the chosen solvent, or the solution is cooling too rapidly. | Try a different solvent or a solvent pair. Ensure slow cooling. |

| Poor separation in column chromatography | The eluent polarity is too high or too low. The column was not packed properly. | Optimize the eluent system using TLC. Repack the column carefully. |

| Broad peaks in preparative HPLC | Column overloading. Inappropriate mobile phase pH. | Reduce the sample load. Adjust the mobile phase pH with a suitable modifier. |

| Multiple spots on TLC of "pure" product | The compound is not yet pure. The compound is degrading on the silica plate. | Repeat the purification step. Use a less acidic or basic mobile phase for TLC. |

Conclusion

The purification of this compound is a critical step in its utilization for pharmaceutical research and development. By understanding its physicochemical properties and applying the appropriate purification techniques, researchers can consistently obtain high-purity material. This guide provides a solid foundation of protocols and the underlying scientific principles to empower scientists to tackle the purification of this important synthetic intermediate with confidence. The key to successful purification lies in methodical solvent screening, careful execution of the chosen technique, and diligent purity analysis.

References

- 1. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem-casts.com [chem-casts.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. mt.com [mt.com]

- 6. youtube.com [youtube.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. Home Page [chem.ualberta.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. m.youtube.com [m.youtube.com]

- 15. Preparative HPLC | Teledyne LABS [teledynelabs.com]

- 16. warwick.ac.uk [warwick.ac.uk]

- 17. benchchem.com [benchchem.com]

- 18. Analytical Methods for Determining Third and Fourth Generation Fluoroquinolones: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. lcms.cz [lcms.cz]

Application Note: 3-Chloroquinolin-4-ol as a Versatile Intermediate in the Synthesis of Bioactive Molecules

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged heterocyclic scaffold, forming the core of numerous natural alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] Its rigid, planar structure and ability to be functionalized at various positions make it an ideal framework for designing molecules that can interact with diverse biological targets. Consequently, quinoline derivatives are prominent in pharmaceuticals, including antimalarial agents like chloroquine, anticancer kinase inhibitors, and antibacterials.[1][3]

3-Chloroquinolin-4-ol, a key substituted quinoline, serves as a highly valuable intermediate in the synthesis of complex pharmaceutical agents. Its structure features two primary points of reactivity: the chlorine atom at the C3 position and the hydroxyl/keto group at the C4 position. The tautomeric equilibrium between the 4-hydroxy (enol) and 4-oxo (keto) forms dictates its reactivity. For many synthetic applications, particularly those targeting the C4 position, the hydroxyl group is converted into a more effective leaving group, such as a chlorine atom, to facilitate nucleophilic aromatic substitution (SNAr) reactions.[4]

This guide provides a comprehensive overview of the properties, synthesis, and application of this compound, with a focus on its conversion to a key dichloro-intermediate and subsequent functionalization for the synthesis of potential kinase inhibitors.

Physicochemical Properties and Safety Data

Accurate characterization and safe handling are paramount for the successful use of any chemical intermediate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 58550-89-3 | [5] |

| Molecular Formula | C₉H₆ClNO | PubChem CID 122245 |

| Molecular Weight | 179.60 g/mol | PubChem CID 122245 |

| Appearance | Off-white to light brown solid (typical) | General Knowledge |

| Melting Point | Data not available | |

| Solubility | Generally soluble in polar aprotic solvents (DMSO, DMF) and alcohols. | General Knowledge |

Safety & Handling Precautions

This compound and its derivatives must be handled with care in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE) is mandatory.

-

Personal Protective Equipment (PPE): Wear a laboratory coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[3][6]

-

Inhalation/Contact: Avoid inhaling dust or fumes.[6] Prevent contact with skin and eyes. In case of contact, wash the affected area immediately with plenty of water.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3]

-

Disposal: Dispose of waste according to local, state, and federal regulations for hazardous chemical waste. Do not discharge into drains.[6]

Synthesis of the this compound Intermediate

Several methods exist for the synthesis of the quinolin-4-one core.[1] A plausible and effective route to 3-substituted quinolin-4-ones is the Snieckus modification of the Niementovsky reaction.[1] This method involves the condensation of an anthranilic acid amide with a suitable ketone, followed by a base-promoted cyclization.

Proposed Synthetic Workflow: Snieckus Method

This workflow outlines a general approach for synthesizing 3-substituted quinolin-4-ones, which can be adapted for this compound.

Caption: Proposed synthesis of this compound via Snieckus reaction.

Experimental Protocol: Synthesis of this compound

Causality: This protocol is based on the Snieckus method, which is advantageous due to its use of readily available starting materials and relatively mild, base-promoted cyclization conditions.[1]

-

Imine Formation:

-

In a round-bottom flask, dissolve anthranilic acid amide (1.0 eq) in a suitable solvent like toluene.

-

Add chloroacetone (1.1 eq).

-

Fit the flask with a Dean-Stark apparatus to remove water azeotropically and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction and remove the solvent under reduced pressure. The resulting imine is often used directly in the next step without extensive purification.[1]

-

-

Cyclization:

-

Dissolve the crude imine intermediate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).

-